molecular formula C13H20N6O2 B13795494 1,3,5-Triazin-2-amine, 4,6-bis(1-aziridinyl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)- CAS No. 67026-13-5

1,3,5-Triazin-2-amine, 4,6-bis(1-aziridinyl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-

Cat. No.: B13795494
CAS No.: 67026-13-5
M. Wt: 292.34 g/mol
InChI Key: VMMDEBKTKMPGCH-UHFFFAOYSA-N
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Description

4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine with 2,2-dimethyl-1,3-dioxane-5-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aziridine rings and dioxane moiety can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The aziridine rings are known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The dioxane moiety may also contribute to the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine is unique due to the presence of both aziridine rings and a dioxane moiety, which impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

67026-13-5

Molecular Formula

C13H20N6O2

Molecular Weight

292.34 g/mol

IUPAC Name

4,6-bis(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H20N6O2/c1-13(2)20-7-9(8-21-13)14-10-15-11(18-3-4-18)17-12(16-10)19-5-6-19/h9H,3-8H2,1-2H3,(H,14,15,16,17)

InChI Key

VMMDEBKTKMPGCH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)NC2=NC(=NC(=N2)N3CC3)N4CC4)C

Origin of Product

United States

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